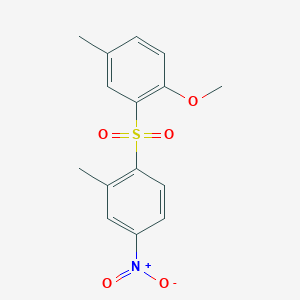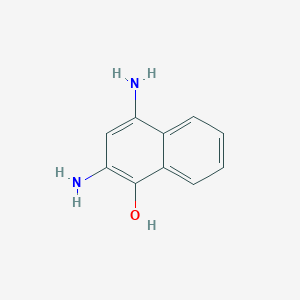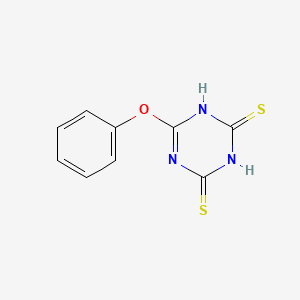
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that contains a triazine ring substituted with a phenoxy group and two thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with phenol to introduce the phenoxy group, followed by the introduction of thiol groups through nucleophilic substitution reactions. Common reagents include:
- Cyanuric chloride
- Phenol
- Thiourea or other thiol sources
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides or sulfonic acids.
Reduction: Reduction of the triazine ring or phenoxy group under specific conditions.
Substitution: Nucleophilic substitution at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenoxy-1,3,5-triazine-2,4-dione: Lacks the thiol groups but has similar structural features.
1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups but lacks the phenoxy group.
Uniqueness
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the combination of a phenoxy group and two thiol groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
5725-31-5 |
|---|---|
Fórmula molecular |
C9H7N3OS2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
6-phenoxy-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H7N3OS2/c14-8-10-7(11-9(15)12-8)13-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,14,15) |
Clave InChI |
FMPFESKOKMCJMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

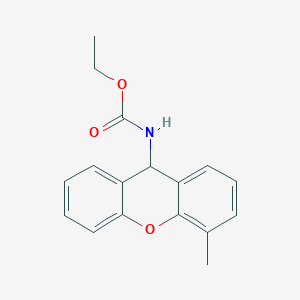

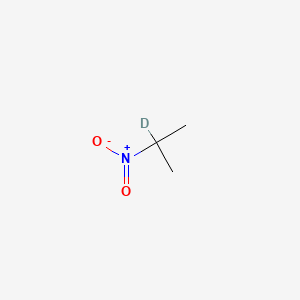
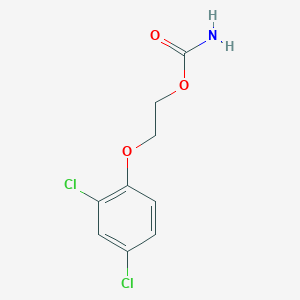

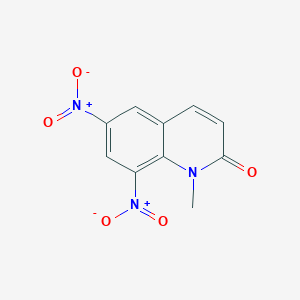
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

